3-Oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structure that incorporates both oxygen and nitrogen atoms. Its molecular formula is , with a molar mass of approximately 155.24 g/mol. This compound has garnered attention in chemical and pharmaceutical research due to its potential applications in medicinal chemistry and its intriguing biological properties.
3-Oxa-9-azaspiro[5.5]undecane can be classified as a heterocyclic compound, specifically a spiro compound, which contains a spiro-connected ring system. The presence of nitrogen and oxygen in its structure contributes to its reactivity and potential biological activity. The compound is often encountered in various research contexts, particularly in studies related to drug development and synthesis of complex organic molecules.
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane typically involves cyclization reactions of suitable precursors. One common method includes:
Additional synthetic routes include:
In industrial settings, optimizing reaction conditions such as temperature, reaction time, and concentrations of reactants is crucial for achieving high yields and purity. Purification techniques like recrystallization are commonly employed to isolate the product effectively.
The molecular structure of 3-Oxa-9-azaspiro[5.5]undecane features a spirocyclic arrangement where a nitrogen atom is integrated into the ring system alongside an oxygen atom. This unique configuration influences its chemical behavior and interactions with biological targets.
Key structural data include:
3-Oxa-9-azaspiro[5.5]undecane can undergo various chemical transformations:
For these reactions, typical reagents include:
The mechanism of action for 3-Oxa-9-azaspiro[5.5]undecane primarily involves its interaction with biological receptors. Preliminary studies suggest that it may modulate gamma-aminobutyric acid receptors, which play critical roles in neurotransmission and have implications for anxiety and seizure disorders. Understanding this mechanism is essential for exploring its therapeutic potential.
3-Oxa-9-azaspiro[5.5]undecane exhibits several notable physical properties:
The chemical properties are influenced by its spirocyclic structure, which allows it to participate in various reactions while maintaining stability under certain conditions. Its predicted pKa value indicates that it behaves as a weak base, which could influence its solubility and reactivity in biological systems .
3-Oxa-9-azaspiro[5.5]undecane has potential applications across several scientific fields:
The construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold relies on precise annulation techniques to establish its characteristic fused ring system. Two predominant methodologies enable efficient spirocycle formation:
Prins cyclization serves as a cornerstone for assembling the spiro[5.5]undecane framework. This approach typically employs piperidin-4-one hydrochloride hydrate as the nitrogen-containing precursor, reacted with but-3-en-1-ol under acidic catalysis. Concentrated sulfuric acid (≥95%) or p-toluenesulfonic acid (p-TsOH) facilitates the key cyclization step at 80–100°C, inducing oxa-ring formation through electrophilic addition. The reaction proceeds via a trans-fused bicyclic intermediate, with regioselectivity governed by the conformational stability of the transition state. This method delivers the spiro core in 65–78% isolated yield after recrystallization purification [2] [7].
Alternative ring closure employs chloroacetyl chloride to establish the oxa-bridge. N-alkylated piperidone derivatives react with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by base-mediated intramolecular Williamson ether synthesis. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) promotes cyclization at 60–80°C, yielding the spirocyclic framework. Critical to success is the stoichiometric control (1:1.2 substrate:chloroacetyl chloride ratio), which minimizes diacylation byproducts. The method achieves 70–85% yields for N-unsubstituted variants but requires rigorous anhydrous conditions to prevent hydrolysis [7].
The tert-butyloxycarbonyl (Boc) group enables precise nitrogen functionalization in spirocyclic systems. 3-Oxa-9-azaspiro[5.5]undecane undergoes N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds quantitatively at 25°C within 2 hours, demonstrating compatibility with the spirocyclic core. Crucially, deprotection occurs under mild acidic conditions (trifluoroacetic acid/DCM, 1:1 v/v) without ring degradation, enabling temporary N-protection during peripheral modifications. This Boc dynamics strategy facilitates the synthesis of derivatives like 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester (CAS 1259489-90-1), a key intermediate for further elaboration [3] [7].
Sulfonamide incorporation at the N9 position significantly enhances antitubercular activity. The Boc-protected spirocyclic amine undergoes deprotection followed by reaction with arylsulfonyl chlorides (e.g., 4-toluenesulfonyl chloride) in pyridine/DCM mixtures. Molecular docking studies reveal that para-substituted benzenesulfonamides optimize interactions with the M. tuberculosis MmpL3 protein’s hydrophobic cleft. The resulting sulfonamide derivatives exhibit minimum inhibitory concentrations (MIC) of 0.12–0.98 μM against H37Rv strains, surpassing isoniazid references. This enhancement stems from improved target binding rather than mere lipophilicity increases, as evidenced by structure-activity relationship (SAR) studies .
Table 1: Bioactivity Correlation in Sulfonamide-Functionalized Derivatives
Aryl Substituent | MIC (H37Rv) (μM) | MmpL3 Binding Affinity (ΔG, kcal/mol) |
---|---|---|
Unsubstituted phenyl | 1.42 | -9.1 |
4-Methylphenyl | 0.35 | -11.8 |
3,4-Dichlorophenyl | 0.98 | -10.2 |
4-Nitrophenyl | 2.15 | -8.7 |
Solvent polarity critically influences cyclization efficiency and byproduct formation. For Prins spiroannulation, switching from acetic acid to 1,2-dichloroethane (DCE) reduces lactam hydrolysis from 15% to <3%. Catalytic improvements include using trimethylsilyl trifluoromethanesulfonate (TMSOTf; 5 mol%) in DCE, which accelerates cyclization 4-fold while maintaining 82% yield at 50°C. For nucleophilic substitutions (e.g., sulfonamide formation), acetonitrile outperforms DMF by reducing dimeric impurities. Solvent optimization enables kilogram-scale synthesis of N-[1-(3-fluoro-4-methylphenyl)ethyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS not assigned; MW 334.4 g/mol) with >99.5% HPLC purity .
Temperature dictates regioselectivity during C3 functionalization. At -78°C, lithiation at C3 using n-butyllithium (n-BuLi) occurs exclusively syn to the oxygen bridge, enabling electrophilic trapping to yield 3-substituted derivatives. Above -40°C, epimerization favors the thermodynamically stable anti-isomer. This control facilitates stereoselective synthesis of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1422343-90-5). Kinetic syn-products rearrange to anti-configured carbinols upon warming to 25°C, verified by ¹H-NMR coupling constants (Jsyn = 8.9 Hz vs. Janti = 2.1 Hz) [7].
Table 2: Temperature-Mediated Regioselectivity in Lithiation-Electrophilic Trapping
Electrophile | Temp (°C) | syn:anti Ratio | Yield (%) |
---|---|---|---|
D₂O | -78 | 95:5 | 91 |
CH₃I | -78 | 93:7 | 88 |
PhCHO | -40 | 65:35 | 79 |
PhCHO | 0 | 12:88 | 85 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7